molecular formula C9H14ClN3O B14506029 1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol CAS No. 64241-33-4

1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol

Cat. No.: B14506029
CAS No.: 64241-33-4
M. Wt: 215.68 g/mol
InChI Key: LIUWPKBAFTWQLD-UHFFFAOYSA-N
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Description

1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol is a chemical compound with a complex structure that includes a chloropyridazine ring, an ethylamino group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridazine Ring: The chloropyridazine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as chlorinated pyridines and hydrazine derivatives.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine derivative reacts with the chloropyridazine intermediate.

    Attachment of the Propanol Moiety: The final step involves the attachment of the propanol moiety through a reductive amination reaction, where the intermediate compound reacts with a suitable aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
  • 2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile

Uniqueness

1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

64241-33-4

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

1-[2-(6-chloropyridazin-3-yl)ethylamino]propan-2-ol

InChI

InChI=1S/C9H14ClN3O/c1-7(14)6-11-5-4-8-2-3-9(10)13-12-8/h2-3,7,11,14H,4-6H2,1H3

InChI Key

LIUWPKBAFTWQLD-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCC1=NN=C(C=C1)Cl)O

Origin of Product

United States

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